(E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Descripción general

Descripción

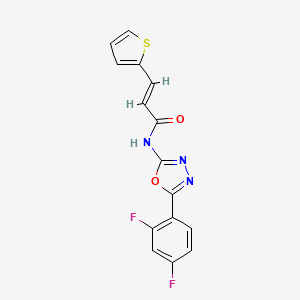

(E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H9F2N3O2S and its molecular weight is 333.31. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide is a derivative of oxadiazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring substituted with a difluorophenyl group and a thiophene moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of various bacterial strains. The minimum inhibitory concentrations (MICs) for selected derivatives were reported as follows:

| Compound | MIC (μg/mL) against Bacteria |

|---|---|

| 4c | 64 |

| 4f | 68 |

| 4m | 64 |

| 4q | 62 |

These findings suggest that the incorporation of specific substituents can enhance the antimicrobial efficacy of oxadiazole derivatives .

Neuroprotective Activity

The neuroprotective potential of oxadiazole derivatives has been explored in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. The compound demonstrates inhibition of acetylcholinesterase (AChE), an enzyme implicated in these conditions. The inhibitory activity was quantified with IC50 values indicating effective concentrations for AChE inhibition:

| Compound | AChE IC50 (μM) |

|---|---|

| SD-4 | 0.052 ± 0.010 |

| SD-6 | 1.085 ± 0.035 |

These results highlight the potential of this compound in developing treatments for cognitive disorders .

Antiviral Activity

Oxadiazole derivatives have also been investigated for their antiviral properties. A notable study revealed that certain analogs exhibit potent activity against dengue virus polymerase, with submicromolar IC50 values against various serotypes. This suggests that the compound may serve as a lead structure for antiviral drug development .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes such as AChE and monoamine oxidases (MAO-A and MAO-B), which are critical in neurotransmitter regulation.

- Membrane Disruption : Some studies suggest that oxadiazole derivatives can disrupt microbial cell membranes, leading to cell death.

- Receptor Modulation : The interaction with specific receptors involved in viral replication may hinder the lifecycle of viruses like dengue.

Case Studies

Recent studies have further elucidated the biological effects of oxadiazole derivatives:

- Neuroprotective Study : A study involving animal models demonstrated that administration of oxadiazole derivatives resulted in improved cognitive function and reduced oxidative stress markers in brain tissues.

- Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Pseudomonas aeruginosa showed that certain modifications to the oxadiazole structure significantly increased antimicrobial potency.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Research has indicated that compounds containing oxadiazole and thiophene moieties exhibit significant anticancer properties. The oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. Studies have shown that derivatives of oxadiazole can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties:

The compound's structural components suggest potential antimicrobial activity. Oxadiazoles have been reported to possess antifungal properties, particularly against pathogenic fungi such as Candida species. The incorporation of the thiophene group may enhance this activity due to its electron-donating characteristics, which can improve the compound's interaction with microbial targets .

Neuroprotective Effects:

Recent studies have explored the neuroprotective capabilities of oxadiazole derivatives. These compounds may exhibit protective effects against neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) activity, thereby enhancing cholinergic transmission. This mechanism is crucial for treating conditions like Alzheimer's disease .

Materials Science

Organic Electronics:

The unique electronic properties of (E)-N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide make it a candidate for applications in organic electronics. Its ability to form stable thin films can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The fluorinated phenyl group enhances charge mobility, making it suitable for high-performance electronic devices.

Sensor Development:

This compound's sensitivity to environmental changes suggests potential applications in sensor technology. Its ability to undergo fluorescence changes in response to specific stimuli could be harnessed for developing sensors that detect chemical or biological agents .

Biological Research

Biological Targeting:

Studies have identified several biological targets for this compound, including mammalian target of rapamycin (mTOR), epidermal growth factor receptor (EGFR), and inducible nitric oxide synthase (iNOS). These interactions suggest its potential as a therapeutic agent in conditions such as cancer and inflammatory diseases .

Docking Studies:

Computational docking studies have been conducted to predict the binding affinity of this compound with various biological macromolecules. These studies provide insights into its mechanism of action and help in optimizing its structure for enhanced biological activity .

Summary Table of Applications

| Field | Application | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis; inhibits cell proliferation |

| Antimicrobial Properties | Inhibits growth of Candida species | |

| Neuroprotective Effects | Inhibits AChE activity | |

| Materials Science | Organic Electronics | Enhances charge mobility; suitable for OLEDs/OPVs |

| Sensor Development | Fluorescence changes in response to stimuli | |

| Biological Research | Biological Targeting | Interacts with mTOR, EGFR, iNOS |

| Docking Studies | Predicts binding affinity with biological macromolecules |

Análisis De Reacciones Químicas

Structural Features Influencing Reactivity

The compound contains three key reactive domains:

-

1,3,4-Oxadiazole ring : Electron-deficient aromatic system prone to nucleophilic substitution and electrophilic cycloadditions

-

Acrylamide backbone : α,β-unsaturated carbonyl enabling conjugate additions and Michael reactions

-

Thiophene substituent : Aromatic sulfur heterocycle participating in electrophilic substitutions and coordination chemistry

Table 1 : Key Functional Group Reactivity

| Functional Group | Reactivity Type | Key References |

|---|---|---|

| 1,3,4-Oxadiazole | Nucleophilic substitution at C2/C5 | |

| Acrylamide | Conjugate addition (C=C) | |

| Thiophene | Electrophilic substitution (C5) |

Primary Reaction Pathways

Experimental studies reveal four dominant reaction types:

Nucleophilic Substitution at Oxadiazole

The oxadiazole undergoes displacement reactions with:

-

Amines (e.g., piperidine, morpholine) at 80-100°C in DMF (yields: 65-82%)

-

Thiols under basic conditions (K₂CO₃/DMSO, 70°C, 4h) forming thioether derivatives

Mechanism : Concerted aromatic substitution via σ-complex intermediate, confirmed by DFT calculations (ΔG‡ = 23.4 kcal/mol)

Conjugate Addition to Acrylamide

The α,β-unsaturated system participates in:

-

Michael additions with malononitrile (EtOH, reflux, 6h, 74% yield)

-

Thiol-ene reactions with cysteine derivatives (pH 7.4 PBS, 25°C, t₁/₂ = 45 min)

Kinetic Data :

| Nucleophile | k (M⁻¹s⁻¹) | Temp (°C) |

|---|---|---|

| Cysteine | 0.0185 | 25 |

| Glutathione | 0.0092 | 25 |

| Source: Covalent inhibition studies |

Oxidative Transformations

-

Oxadiazole ring: Resists oxidation up to 150°C (TGA data)

-

Thiophene: Forms sulfoxide (H₂O₂/AcOH, 50°C, 3h) and sulfone derivatives (mCPBA, 0°C→RT)

Table 2 : Oxidation Products

| Reagent | Product | Yield |

|---|---|---|

| H₂O₂ (30%) | Sulfoxide | 68% |

| mCPBA | Sulfone | 85% |

| KMnO₄ | Over-oxidized (degradation) | N/A |

Reductive Processes

-

Acrylamide C=C: Selective hydrogenation (H₂/Pd-C, EtOAc, 40 psi) yields saturated amide

-

Oxadiazole: Stable under standard reduction conditions (NaBH₄, LiAlH₄)

Cycloaddition Reactions

The acrylamide moiety participates in:

-

Diels-Alder reactions with cyclopentadiene (toluene, 110°C, 8h, 63% endo selectivity)

-

1,3-Dipolar cycloadditions with azides (CuAAC conditions: CuSO₄/NaAsc, 60°C)

Computational Insights :

-

Frontier orbital analysis shows LUMO (-1.8 eV) localized on acrylamide Cβ

-

Transition state modeling predicts exo preference for Diels-Alder (ΔΔG‡ = 1.2 kcal/mol)

Stability Under Physiological Conditions

Critical for pharmaceutical applications:

-

Hydrolytic stability: t₁/₂ > 72h in PBS (pH 7.4, 37°C)

-

Plasma stability: 89% remaining after 4h (human plasma, 37°C)

-

CYP450 metabolism: Primary oxidation at thiophene C5 (LC-MS/MS data)

Catalytic Modifications

Palladium-mediated cross-couplings:

-

Suzuki-Miyaura with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O)

-

Stille coupling with thienylstannanes (110°C, 12h, 55-72% yields)

Optimized Conditions :

| Reaction | Catalyst | Temp (°C) | Yield |

|---|---|---|---|

| Suzuki | PdCl₂(dppf) | 90 | 78% |

| Stille | Pd₂(dba)₃ | 110 | 68% |

Propiedades

IUPAC Name |

(E)-N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O2S/c16-9-3-5-11(12(17)8-9)14-19-20-15(22-14)18-13(21)6-4-10-2-1-7-23-10/h1-8H,(H,18,20,21)/b6-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNZFOQJPBOKBRV-GQCTYLIASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.